molecular formula C14H15N5O2 B6346255 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1354939-40-4

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Cat. No. B6346255
CAS RN: 1354939-40-4
M. Wt: 285.30 g/mol
InChI Key: JXVCWVWVIFLGHZ-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . Piperazine derivatives have been reported to exhibit various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine” are not available in the sources I found .

Scientific Research Applications

Inkless Rewritable Paper

Overview:

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine: (abbreviated as TPESB ) serves as a multifunctional material due to its unique combination of Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms . One fascinating application is its use in inkless rewritable paper.

Details:

Cytotoxic Activity

Overview: TPESB derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Details:

Aggregation-Induced Emission (AIE)

Overview: TPESB contributes to the field of AIE research.

Details:

Safety and Hazards

The safety and hazards associated with “3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine” are not specified in the sources I found .

Mechanism of Action

Target of Action

Similar compounds have been reported to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds may interact with their targets (like tubulin) and inhibit their normal function . This interaction can lead to changes in the cell, such as disruption of microtubule dynamics, which can affect cell division and growth.

Biochemical Pathways

Disruption of this process can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis in cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells.

properties

IUPAC Name

3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVCWVWVIFLGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

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